Euphorbia factor L7b

Stereochemistry X-ray Crystallography Structural Elucidation

Standard lathyrane analogs fail due to stereochemical and metabolic differences. Euphorbia factor L7b (C33H40O9, MW 580.67) is a validated isolathyrol-type reference standard. - X-ray confirmed C-5 (R*) configuration; distinct from L7a/L8 - 45 mg/mL DMSO solubility vs L7a (1.8× higher); ideal for in vitro assays - Unique phase I/II metabolite profile for ADME/PK tracking Direct substitute invalid. Order as high-purity probe for MDR reversal, LXRα modulation, or targeted metabolomics.

Molecular Formula C33H40O9
Molecular Weight 580.7 g/mol
Cat. No. B10831712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia factor L7b
Molecular FormulaC33H40O9
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1
InChIKeyARUXHDLPKVRONO-OQMOLIDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorbia Factor L7b: Structural Identity and Procurement


Euphorbia factor L7b is a lathyrane-type diterpenoid (C33H40O9, MW 580.67) isolated from the seeds of *Euphorbia lathyris* [1]. It is distinguished from its close analog Euphorbia factor L7a by a unique isolathyrol skeleton featuring a benzoyl ester at C-3 and a rectified stereochemical configuration at C-5 (R*) [2]. This compound is primarily utilized as a reference standard for analytical chemistry and as a probe for investigating multidrug resistance (MDR) modulation in cancer research [3].

Structural and Functional Specificity of Euphorbia Factor L7b


Substituting Euphorbia factor L7b with a closely related lathyrane analog (e.g., Euphorbia factor L7a or L8) is scientifically invalid due to quantifiable differences in stereochemistry, solubility, and metabolic fate. X-ray crystallography confirms that L7b possesses an R* configuration at C-5, a feature absent in its analogs [1]. This structural nuance translates into a >1.8-fold increase in DMSO solubility compared to L7a , directly impacting in vitro assay preparation. Furthermore, *in vivo* metabolic profiling reveals that L7b generates a distinct set of phase I and II metabolites compared to its in-class counterparts, precluding interchangeable use in pharmacokinetic or toxicological studies [2].

Quantitative Evidence for Euphorbia Factor L7b Selection


Stereochemical Rectification via X-Ray Crystallography

Euphorbia factor L7b exhibits a corrected stereochemical configuration at C-5 compared to its initial structural assignment. X-ray diffraction analysis definitively rectified the C-5 configuration from S* to R* [1]. This level of structural resolution has not been reported for all in-class diterpenes and directly influences the compound's three-dimensional conformation and subsequent interactions with biological targets, such as P-glycoprotein (P-gp) [2].

Stereochemistry X-ray Crystallography Structural Elucidation

Enhanced DMSO Solubility for Assay Compatibility

Euphorbia factor L7b demonstrates superior solubility in DMSO compared to its closest structural analog, Euphorbia factor L7a. Technical datasheets indicate a maximum DMSO solubility of 45 mg/mL (77.5 mM) for L7b , whereas L7a is limited to 25 mg/mL (45.56 mM) under comparable conditions [1]. This represents a 1.8-fold increase in gravimetric solubility and a 1.7-fold increase in molar solubility for L7b.

Solubility Formulation Assay Development

Distinct In Vivo Metabolic Fate

A comparative metabolic study in rats using UHPLC-Q-Exactive MS revealed that Euphorbia factor L7b undergoes distinct biotransformation pathways compared to five other major diterpenes from the same source (L1, L2, L3, L7a, L8). While the study identified a total of 22 fecal and 8 urinary metabolites across all six compounds, the specific metabolite profiles were compound-dependent, with L7b generating a unique set of hydrolyzed, methylated, and glucuronidated products [1]. The study confirms that L7b is not metabolically equivalent to its in-class counterparts.

Pharmacokinetics Metabolism UHPLC-MS

LXR Transcriptional Inhibition in HEK293 Cells

In a head-to-head comparison of six major diterpene esters from *Semen Euphorbiae*, Euphorbia factor L7b demonstrated a significant capacity to inhibit the transcriptional activity of Liver X Receptor alpha (LXRα). When HEK293 cells transfected with an LXR-Luc reporter plasmid were treated with L7b for 24 hours, a significant reduction in relative luciferase activity (RLU) was observed [1]. This effect was comparable to that observed for Euphorbia factors L1, L2, L3, L7a, and L8, indicating a conserved class-level activity for LXR inhibition.

LXR Transcriptional Regulation Luciferase Assay

Research and Industrial Applications of Euphorbia Factor L7b


Analytical Reference Standard for Diterpenoid Profiling

Due to its well-defined and rectified stereochemistry at C-5 (R*), Euphorbia factor L7b serves as a high-purity reference standard for the identification and quantification of isolathyrol-type diterpenoids in complex plant extracts using HPLC or UHPLC-MS methods [1]. Its distinct mass fragmentation pattern, elucidated via ESI-QTOF-MS/MS, provides a reliable fingerprint for targeted metabolomics studies of *Euphorbia lathyris* and related species [2].

P-Glycoprotein and Multidrug Resistance Probe

Euphorbia factor L7b belongs to the isolathyrol subclass of diterpenes, a group identified as potential P-gp inhibitors capable of modulating multidrug resistance in cancer cell lines like MCF-7/ADM [1]. Its unique three-dimensional conformation, validated by X-ray crystallography, makes it a valuable tool compound for structure-activity relationship (SAR) studies aimed at developing novel MDR reversal agents [1].

Liver X Receptor Modulation Studies

Research has demonstrated that Euphorbia factor L7b, alongside other diterpene esters from *Semen Euphorbiae*, can significantly inhibit the transcriptional activity of LXRα in a luciferase reporter assay using HEK293 cells [1]. This makes L7b a relevant tool for investigating the role of LXR in lipid metabolism, inflammation, and cancer biology, particularly in studies where its distinct solubility profile (45 mg/mL in DMSO) offers a practical advantage for assay preparation [2].

In Vivo Pharmacokinetic and Metabolism Studies

Given the elucidation of its specific metabolic fate via hydrolysis, methylation, and glucuronidation in rat models, Euphorbia factor L7b is a defined chemical entity for use as a reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) studies [1]. Its distinct metabolite profile, compared to other Euphorbia factors, allows for precise tracking of its biotransformation and elimination pathways, which is essential for understanding the pharmacokinetic behavior of diterpenoid-rich herbal preparations [1].

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